1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride
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Overview
Description
1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Boron Moiety: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via borylation reactions, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.
Reduction: The pyrazolo[4,3-b]pyridine core can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Dihydro derivatives of the pyrazolo[4,3-b]pyridine core.
Substitution: Various aryl or vinyl-substituted pyrazolo[4,3-b]pyridine derivatives.
Scientific Research Applications
1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its use in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as boron-doped polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazolo[4,3-b]pyridine core can interact with various receptors or enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: 1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride is unique due to its specific structural features, including the pyrazolo[4,3-b]pyridine core and the position of the boron moiety. This structural uniqueness can result in distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H19BClN3O2 |
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Molecular Weight |
295.57 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C13H18BN3O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-6-11-10(15-7-9)8-16-17(11)5;/h6-8H,1-5H3;1H |
InChI Key |
RRWHYTVVHCLLPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C)N=C2.Cl |
Origin of Product |
United States |
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